4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
Description
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride is a heterocyclic compound comprising a piperidine ring substituted at the 4-position with a [1,2,4]triazolo[4,3-a]pyrazine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10;/h5-8,11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYKPNMENQUFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Ring Construction: 1,2,4-Triazolo[4,3-a]pyrazine
The synthesis of 1,2,4-triazolo-fused pyrazines, such as the triazolo[4,3-a]pyrazine nucleus, generally follows convergent synthetic strategies involving:
- Cyclization of heterocyclic diamines with nitrite sources to form the fused triazole ring on a pyrazine scaffold.
- Condensation reactions involving hydrazine derivatives and dicarbonyl compounds to assemble the triazole ring fused to the pyrazine core.
These approaches are well-documented in the literature for related fused triazolopyrazines. For example, cyclization of diamino-pyrazine derivatives with nitrous acid (generated in situ from sodium nitrite and acid) is a common method to form the triazole ring by intramolecular nitrosation and ring closure.
Formation of the Hydrochloride Salt
The hydrochloride salt is formed by treatment of the free base 4-{triazolo[4,3-a]pyrazin-3-yl}piperidine with hydrochloric acid, typically in an organic solvent such as ethanol or ether, to yield the stable crystalline hydrochloride salt. This step enhances the compound’s stability, solubility, and handling properties.
Representative Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrazine precursor | Starting from 2,3-dichloropyrazine or equivalent | Halogenated pyrazine intermediate |
| 2 | Cyclization to triazolopyrazine | Treatment with hydrazine hydrate and nitrite source (NaNO2/HCl) | Formation of 1,2,4-triazolo[4,3-a]pyrazine core |
| 3 | Nucleophilic substitution | Reaction with piperidine in solvent (e.g., DMF) | Introduction of piperidine at 4-position |
| 4 | Salt formation | Reaction with HCl in ethanol or ether | Formation of hydrochloride salt |
Research Findings and Notes
- The nitrite-mediated cyclization is a key step for constructing the fused triazole ring on the pyrazine nucleus. This method is efficient, often proceeds under mild conditions, and yields the desired heterocycle with good selectivity.
- The availability of halogenated pyrazine precursors (e.g., 2,3-dichloropyrazine) facilitates the substitution step with piperidine, allowing for modular synthesis and variation of substituents.
- The hydrochloride salt formation is a standard pharmaceutical practice to improve compound properties, and it is typically straightforward with high yield.
- While direct literature on this exact compound's preparation is limited, closely related triazolopyrazine derivatives have been synthesized using these methods, supporting the feasibility and reliability of this approach.
- The synthetic methods avoid harsh conditions and allow for scale-up, which is important for pharmaceutical applications.
Summary Table of Key Preparation Methods for 4-{Triazolo[4,3-a]pyrazin-3-yl}piperidine Hydrochloride
| Preparation Step | Method Description | Key Reagents/Conditions | Typical Yield Range | Notes |
|---|---|---|---|---|
| Pyrazine halogenation | Halogenation of pyrazine ring | Chlorination/bromination reagents | Moderate to high | Provides reactive site for substitution |
| Triazole ring cyclization | Nitrite-mediated cyclization of diamino pyrazine | NaNO2, HCl, hydrazine hydrate | 50-90% | Mild conditions, selective ring closure |
| Piperidine substitution | Nucleophilic aromatic substitution | Piperidine, DMF or similar solvent | 60-85% | Efficient introduction of piperidine |
| Hydrochloride salt formation | Acid-base reaction to form salt | HCl in ethanol or ether | Quantitative | Improves stability and solubility |
Chemical Reactions Analysis
Types of Reactions
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including 4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride, as effective anti-cancer agents. For instance:
- A compound from this class demonstrated significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy at low concentrations (0.83 μM for A549) .
- Further investigations revealed that these compounds could act as c-Met kinase inhibitors, which are crucial in tumor progression and metastasis .
Pharmacological Insights
The pharmacological profile of this compound suggests potential applications beyond oncology:
- C-Met Inhibition : The ability to inhibit c-Met kinase positions this compound as a candidate for treating conditions associated with aberrant c-Met signaling, including certain types of tumors and inflammatory diseases .
- Neuropharmacology : Preliminary studies suggest that derivatives may also exhibit neuroprotective properties, although further research is needed to fully elucidate these effects.
Case Study 1: Anti-Cancer Efficacy
In a study evaluating the anti-cancer properties of various triazolo-pyrazine derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 22i | A549 | 0.83 | c-Met inhibition |
| 22i | MCF-7 | 0.15 | Apoptosis induction |
| 22i | HeLa | 2.85 | Cell cycle arrest |
This data indicates that compound 22i from the triazolo-pyrazine family showed promising results across multiple cancer types .
Case Study 2: Mechanistic Studies
A separate investigation into the mechanisms of action revealed:
Mechanism of Action
The mechanism of action of 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as c-Met and VEGFR-2 kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrazine/Pyridazine Derivatives with Piperidine/Piperazine Substitutions
The following table summarizes key structural and synthetic differences:
Key Observations:
- Structural Variations: The target compound differs from 1b and ACI 191411 by the absence of a saturated pyrazine ring and the presence of a piperidine substituent instead of methyl/trifluoromethyl groups. Compared to 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride, the pyridazine core (vs. Trazodone derivatives (e.g., Impurity D) feature a triazolo-pyridine core with extended propyl-piperazine linkers, which may enhance CNS penetration but reduce metabolic stability compared to the target compound .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for 1b and 1c , which involve cyclization of hydrazides with chloro intermediates followed by HCl salt formation (yields: 97–99%) .
- In contrast, Trazodone analogs require multi-step reactions with dihaloalkanes and substituted piperazines, yielding lower purity without rigorous purification .
Pharmacological and Physicochemical Properties
Physicochemical Data:
Pharmacological Insights:
- 1b and ACI 191411 are intermediates in antipsychotic/antidepressant agents, with trifluoromethyl groups enhancing metabolic stability and blood-brain barrier penetration .
- Trazodone derivatives exhibit dopamine autoreceptor agonism and postsynaptic antagonism, but the target compound’s shorter linker (direct piperidine-triazolo fusion) may limit such dual activity .
Biological Activity
The compound 4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride is a member of the triazolo-pyrazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.
- Chemical Formula : C10H13N5O
- Molecular Weight : 219.25 g/mol
- IUPAC Name : 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol
- PubChem CID : 64368200
Anticancer Activity
Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a target for cancer therapy. These inhibitors induce synthetic lethality in homologous recombination-deficient cancer cells:
- Inhibition Potency : Compounds derived from this scaffold have shown IC50 values less than 4.1 nM against PARP1 and significant antiproliferative effects in various cancer cell lines, including MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cells with IC50 values below 21.6 nM .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their antibacterial properties. In vitro studies demonstrate moderate to good activity against both Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
Notably, compound 2e exhibited antibacterial activity comparable to ampicillin, suggesting its potential as an alternative therapeutic agent .
Other Pharmacological Effects
Beyond anticancer and antibacterial properties, triazolo[4,3-a]pyrazine derivatives have been studied for various other biological activities:
- Antidiabetic Effects : Some derivatives have demonstrated potential in modulating glucose metabolism.
- Anti-inflammatory Properties : Certain compounds exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- PARP1 Inhibitors Study :
-
Antibacterial Evaluation :
- A study assessing the antibacterial activity of various triazolo derivatives found that modifications in the molecular structure significantly influenced their effectiveness against bacterial strains. The structure–activity relationship indicated that longer alkyl chains enhanced antibacterial properties compared to aromatic groups .
Q & A
Q. Table 1: Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | H₂O₂, acidic pH | Form triazole ring |
| Reduction | NaBH₄, ethanol | Stabilize intermediates |
| Substitution | Nucleophiles (e.g., amines), 70°C | Introduce functional groups |
Advanced Reaction Optimization
Q: How can researchers optimize yields in challenging substitution reactions involving the piperidine moiety? A: Yields improve by:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis : Use Pd-mediated cross-coupling for sterically hindered substitutions.
- In situ monitoring : Employ HPLC (C18 column, 0.1% H₃PO₃ in mobile phase) to track intermediate stability .
Contradictions in yield data may arise from residual moisture; ensure anhydrous conditions via molecular sieves .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating this compound’s antimicrobial or anticancer potential? A:
- In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculation.
Discrepancies in activity data may stem from impurities; validate purity via NMR (δ 2.5–3.5 ppm for piperidine protons) and LC-MS .
Computational Integration in Synthesis Design
Q: How can computational methods accelerate reaction design for derivatives? A:
- Quantum chemical calculations : Predict transition states for cyclization steps (e.g., using Gaussian09).
- Machine learning : Train models on PubChem data to prioritize substituents with desired logP or binding affinity.
- Feedback loops : Integrate experimental results (e.g., failed reactions) to refine computational parameters .
Handling Data Contradictions
Q: How to resolve inconsistencies in reported biological activity across studies? A:
- Reproducibility checks : Verify assay protocols (e.g., cell passage number, serum concentration).
- Structural analogs : Compare with triazolo-pyrazine derivatives (e.g., 6-(piperazinyl) analogs) to isolate substituent effects.
- Meta-analysis : Use systematic reviews to identify confounding variables (e.g., solvent in formulation) .
Analytical Characterization
Q: What advanced techniques validate structural integrity and purity? A:
- X-ray crystallography : Resolve piperidine ring conformation.
- High-resolution MS : Confirm molecular ion peak ([M+H]⁺ expected m/z ~265).
- 2D NMR (HSQC, NOESY) : Assign stereochemistry and detect rotamers .
Mechanistic Studies
Q: How to investigate the compound’s interaction with biological targets? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
